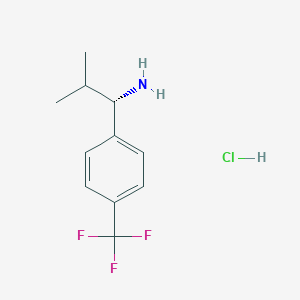

![molecular formula C9H17N3S3 B2716251 5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 338394-36-8](/img/structure/B2716251.png)

5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

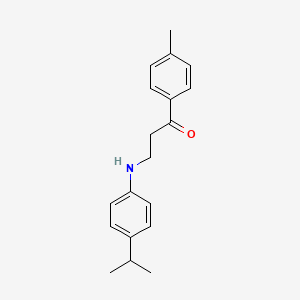

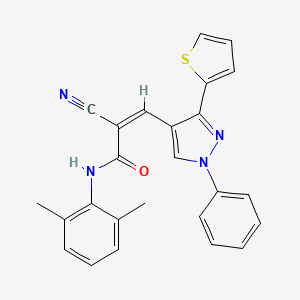

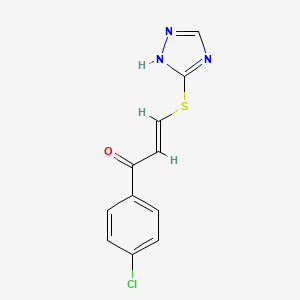

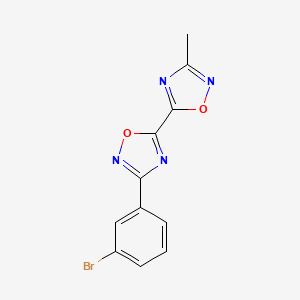

The compound “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a chemical compound that contains sulfur and nitrogen atoms in its structure . It is related to the class of compounds known as thiazoles .

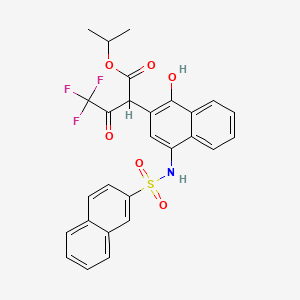

Molecular Structure Analysis

The molecular structure of “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is characterized by the presence of sulfur and nitrogen atoms. The compound has a molecular weight of 210.43 .Physical And Chemical Properties Analysis

The compound “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” has a molecular weight of 210.43 . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

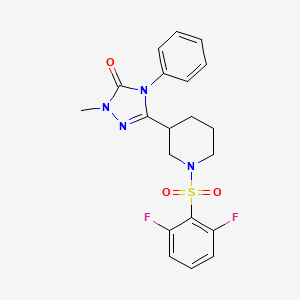

DNA Methylation Inhibition

- Study Insight : New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, similar to the compound , were synthesized and showed potential anti-tumor activity. These derivatives influenced the methylation level of tumor DNA, indicating their significance in cancer research and therapy (Hovsepyan et al., 2018).

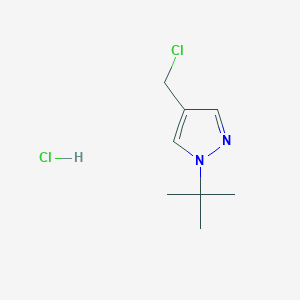

Synthesis of Novel Compounds

- Study Insight : Syntheses of similar triazole compounds have been reported, focusing on creating new molecular structures that can be valuable in diverse scientific applications. This includes the development of bis(4-amino-4H-1,2,4-triazole-3-thiols) through specific condensation reactions (Ebrahimi & Sayadi, 2012).

Glycosylation Studies

- Study Insight : Research on glycosylation of similar triazole compounds, like 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, offers insights into chemical processes useful in pharmaceutical and biochemical applications. This study involved varying glycosyl halides and bases to explore different glycoside formations (El Ashry et al., 2009).

Antimicrobial Activities

- Study Insight : The synthesis and evaluation of new 1,2,4-triazole derivatives, starting from compounds like isonicotinic acid hydrazide, revealed their antimicrobial activities. This study highlights the potential of triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

- Study Insight : Triazole derivatives have been studied for their efficiency in corrosion inhibition, particularly for mild steel in acidic media. This application is crucial in material science and engineering, demonstrating the compound's versatility in different industrial contexts (Lagrenée et al., 2002).

Solar Cell Application

- Study Insight : In the field of renewable energy, triazole compounds have been used in dye-sensitized solar cells (DSSCs). A study involving a thiolate/disulfide organic-based electrolyte system showed significant efficiency, highlighting the compound's potential in solar energy technologies (Hilmi et al., 2014).

Direcciones Futuras

Thiazoles, which are structurally similar to “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, have been found in many potent biologically active compounds . Therefore, future research could focus on exploring the potential biological activities of “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” and its derivatives.

Propiedades

IUPAC Name |

3-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S3/c1-4-14-8(15-5-2)6-7-10-11-9(13)12(7)3/h8H,4-6H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVPPPZRYJAJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(CC1=NNC(=S)N1C)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716168.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2716170.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)

![2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2716182.png)

![7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716190.png)